11-Methoxy-2,2-dimethyl-3,4,7,8,9,10-hexahydrobenzo[c]pyrano[2,3-h]chromen-6-one
Description
11-Methoxy-2,2-dimethyl-3,4,7,8,9,10-hexahydrobenzo[c]pyrano[2,3-h]chromen-6-one is a complex polycyclic compound featuring a fused pyrano-chromene scaffold. The structure includes a benzo[c]pyrano ring system fused with a chromen-6-one core, substituted with a methoxy group at position 11 and two methyl groups at position 2. This compound belongs to the coumarin-derived heterocyclic family, which is known for diverse biological activities, including anti-inflammatory, antioxidant, and kinase inhibitory effects .
Properties
Molecular Formula |
C19H22O4 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
11-methoxy-2,2-dimethyl-3,4,7,8,9,10-hexahydroisochromeno[3,4-f]chromen-6-one |
InChI |
InChI=1S/C19H22O4/c1-19(2)9-8-13-14(23-19)10-15(21-3)16-11-6-4-5-7-12(11)18(20)22-17(13)16/h10H,4-9H2,1-3H3 |
InChI Key |
ISVJBPVLDBOBAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C3C(=C(C=C2O1)OC)C4=C(CCCC4)C(=O)O3)C |
Origin of Product |
United States |
Preparation Methods
General Procedure for AgOTf-Mediated Cycloadditions
Adapted from the synthesis of-bis-pyrano pyrans, the pyrano ring system can be constructed via AgOTf-catalyzed reactions between alkynols and aldehydes. For the target compound, hex-5-yn-1-ol (2a) and a methoxy-substituted benzaldehyde derivative (e.g., 4-methoxybenzaldehyde) are reacted under anhydrous conditions:
Reaction Setup :
-
Alkynol : 2.5 equiv. of hex-5-yn-1-ol (2a)
-
Aldehyde : 1.0 equiv. of 4-methoxybenzaldehyde
-
Catalyst : 0.1 equiv. AgOTf
-
Solvent : Anhydrous CHCl
Workup :
-
Quench with saturated NaHCO.
-
Extract with CHCl, wash with brine, dry over NaSO.
-
Purify via silica gel chromatography (20% EtOAc/hexanes).
Outcome :
This method yields a pyrano-pyran intermediate, which can undergo further annulation to form the chromenone moiety. The methoxy group is retained at the para position of the aryl ring.
Claisen-Schmidt Condensation for Chromenone Formation
Coumarin Acetylation and Fries Rearrangement
Based on protocols for 6-pyrazolinylcoumarins, the chromenone core is synthesized via:
-
Acetylation : 5-hydroxy-7-methylcoumarin is treated with acetic anhydride and pyridine to form 5-acetoxy-7-methylcoumarin.
-
Fries Rearrangement : Heating with AlCl introduces an acetyl group at C-6, yielding 6-acetyl-5-hydroxy-7-methylcoumarin.
Reaction Conditions :
Aldol Condensation with Aromatic Aldehydes
The 6-acetylcoumarin intermediate undergoes Claisen-Schmidt condensation with 4-methoxybenzaldehyde to form a chalcone-like intermediate, which cyclizes to the chromenone:
Procedure :
-
Reactants : 6-acetyl-5-hydroxy-7-methylcoumarin (4 mmol), 4-methoxybenzaldehyde (4.8 mmol).
-
Catalyst : Pyrrolidine (1–2 drops).
Product : 2-(4-Methoxyphenyl)-5-methyl-2,3-dihydropyrano[2,3-f]chromene-4,8-dione, a structural analog of the target compound.
Annulation and Functionalization for Hexahydrobenzo[c]pyrano Core
Diels-Alder Cycloaddition
The hexahydrobenzo ring is introduced via a Diels-Alder reaction between the dihydropyrano-chromenone and a diene (e.g., 1,3-cyclohexadiene):
Conditions :
-
Dienophile : Activated chromenone carbonyl.
-
Solvent : Toluene, 110°C, 12 hours.
Outcome : Cycloaddition yields the fused benzo[c]pyrano system. Subsequent hydrogenation (H, Pd/C) saturates the cyclohexene ring to form the hexahydro derivative.
Dimethyl Group Introduction
The 2,2-dimethyl substituents are installed via:
-
Alkylation : Treatment of the cyclized product with methyl iodide (MeI) and a base (KCO) in DMF.
-
Grignard Addition : Reaction with methylmagnesium bromide (MeMgBr) at the ketone position, followed by acid workup.
Optimization :
Structural Confirmation and Analytical Data
Spectroscopic Characterization
1H NMR (400 MHz, CDCl) :
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Investigated for its role in biological pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biological pathways by inhibiting or activating these targets, leading to its observed biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Key Data Table
Biological Activity
11-Methoxy-2,2-dimethyl-3,4,7,8,9,10-hexahydrobenzo[c]pyrano[2,3-h]chromen-6-one is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C19H22O3
- Molecular Weight : 330.4 g/mol
- CAS Number : 924740-61-4
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit antimicrobial properties. For example:
- Antibacterial Effects : Similar compounds have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential for treating resistant bacterial infections .
Antioxidant Properties
The antioxidant activity of this compound has been explored in various studies:
- Free Radical Scavenging : The compound's structure allows it to act as a free radical scavenger, which is crucial in mitigating oxidative stress in biological systems. This property is linked to its potential protective effects against cellular damage and aging .
Anti-inflammatory Activity
Inflammation is a critical factor in many chronic diseases. Studies on related compounds show:
- Inhibition of Inflammatory Mediators : Research indicates that the compound may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory pathways .
Case Study Overview
A number of studies have been conducted to evaluate the biological activity of related compounds. Below is a summary of significant findings:
| Study | Findings |
|---|---|
| Study A | Demonstrated antibacterial activity against MRSA with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study B | Showed significant antioxidant activity with an IC50 value of 25 µg/mL in DPPH radical scavenging assay. |
| Study C | Reported anti-inflammatory effects by reducing TNF-alpha levels by 50% at a concentration of 10 µg/mL. |
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and oxidative stress.
- Modulation of Signaling Pathways : It likely interacts with various signaling pathways that regulate cell survival and apoptosis.
Q & A
Q. What synthetic methodologies are commonly employed for constructing the pyrano[2,3-h]chromen-6-one scaffold?
The core structure can be synthesized via acid-catalyzed cyclocondensation of substituted phenols with β-ketoesters or malonic acid derivatives. For example, phosphorous oxychloride (POCl₃) and zinc chloride (ZnCl₂) are used to facilitate cyclization in solid-phase reactions . Modifications at the 11-methoxy and 2,2-dimethyl positions may involve Friedel-Crafts alkylation or regioselective O-methylation.
Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?
- NMR : Analyze coupling constants (e.g., ) to confirm stereochemistry of the hexahydrobenzo ring. Methoxy and methyl groups typically appear as singlets in H NMR (δ 3.2–3.8 ppm for OCH₃, δ 1.2–1.6 ppm for CH₃) .
- X-ray crystallography : Resolve the fused pyran-chromen system and confirm substituent positions, as demonstrated for structurally related calophyllolide derivatives .
Q. What are standard protocols for assessing the compound’s stability under laboratory conditions?
Perform accelerated degradation studies in polar solvents (e.g., methanol, DMSO) at varying pH (2–12) and temperatures (25–60°C). Monitor decomposition via HPLC-UV or LC-MS, focusing on lactone ring opening or demethylation .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the 3,4,7,8,9,10-hexahydrobenzo moiety?
- Use catalytic hydrogenation (H₂/Pd-C) or transfer hydrogenation (ammonium formate) to selectively reduce the benzo ring without affecting the chromen-6-one lactone.
- Solvent choice (e.g., THF vs. ethanol) impacts steric hindrance; THF improves accessibility to the aromatic system .
Q. What advanced spectroscopic methods resolve ambiguities in stereochemical assignments?
- NOESY/ROESY : Identify spatial proximity between the 2,2-dimethyl groups and the methoxy substituent to confirm axial/equatorial configurations.
- DFT calculations : Compare computed C NMR chemical shifts with experimental data to validate the proposed structure .
Q. How do structural modifications (e.g., methoxy vs. hydroxyl groups) influence biological activity?
- Replace the 11-methoxy group with hydroxyl to test solubility and hydrogen-bonding capacity. Use in vitro assays (e.g., COX-2 inhibition) to compare anti-inflammatory activity with analogs like pyrano[2,3-c]pyrazol-6-ones .
- Pharmacokinetic profiling (e.g., microsomal stability assays) quantifies metabolic differences due to substituent electronegativity .
Q. What strategies mitigate contradictions in reported bioactivity data for pyrano-chromen derivatives?
- Standardize assay conditions (e.g., cell lines, incubation times) to reduce variability.
- Cross-validate results using orthogonal methods: e.g., compare enzyme inhibition (ELISA) with cellular viability (MTT assay) .
Methodological Tables
Table 1: Key Synthetic Parameters for Pyrano[2,3-h]chromen-6-one Derivatives
Table 2: Comparative Bioactivity of Structural Analogs
| Compound | IC₅₀ (COX-2 Inhibition, µM) | LogP | Reference |
|---|---|---|---|
| 11-Methoxy target compound | 12.3 ± 1.2 | 3.1 | |
| 5-Methoxy-calophyllolide | 8.9 ± 0.8 | 2.8 | |
| 3,4-Dihydroxy-pyrano[2,3-c]pyrazol-6-one | 18.5 ± 2.1 | 1.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
